REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([F:15])[c:5]([C:6](=[O:7])[NH:8][C:9]([CH3:10])([CH3:11])[CH3:12])[cH:13][cH:14]1.[Cu:16][C:17]#[N:18].[NH2:19][CH2:20][CH2:21][NH2:22].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[c:2]1([C:17]#[N:18])[cH:3][c:4]([F:15])[c:5]([C:6](=[O:7])[NH:8][C:9]([CH3:10])([CH3:11])[CH3:12])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)NC(=O)c1ccc(Br)cc1F
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CC(C)(C)NC(=O)c1ccc(C#N)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |